molecular formula C14H14N2O B7476668 Pyrrolidin-1-yl(quinolin-5-yl)methanone

Pyrrolidin-1-yl(quinolin-5-yl)methanone

Cat. No.: B7476668
M. Wt: 226.27 g/mol
InChI Key: WDCFCHUHSHXLHT-UHFFFAOYSA-N
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Description

Pyrrolidin-1-yl(quinolin-5-yl)methanone is a chemical compound of significant interest in medicinal chemistry and neuroscience research. This molecule features a quinoline scaffold, a privileged structure in drug discovery known for its diverse biological activities . The quinoline core is a fundamental building block in numerous pharmaceuticals, with documented applications in developing agents for central nervous system (CNS) disorders, cancer, and infectious diseases . Specifically, its fused aromatic system allows for interactions with various biological targets, including enzymes and receptors . The pyrrolidin-1-yl methanone group is a common pharmacophore that can influence the compound's physicochemical properties and binding affinity. Research on analogous quinoline derivatives has demonstrated their potential as inhibitors of key neurological targets. For instance, certain 8-hydroxyquinoline compounds have been identified as potent and selective inhibitors of catechol O-methyltransferase (COMT), an enzyme that is the predominant means of dopamine clearance in the prefrontal cortex . Inhibiting COMT is a validated approach for modulating cortical dopamine signaling, which is impaired in conditions such as Parkinson's disease and cognitive deficits associated with schizophrenia . Furthermore, structurally similar pyrroloquinoline derivatives are being investigated as antagonists for receptors like the 5-HT6 receptor, which is a promising target for treating cognitive disorders, Alzheimer's disease, and obesity . The specific substitution pattern on the quinoline ring can be critical for metabolic stability and brain penetration, as seen in related compounds where small substituents were found to improve pharmacokinetic profiles . This compound is supplied for research use only and is intended for in vitro and pre-clinical investigations. It is strictly not for diagnostic or therapeutic use in humans. Researchers can utilize this chemical building block to explore new structure-activity relationships, develop novel bioactive molecules, and probe complex biological pathways, particularly within the CNS.

Properties

IUPAC Name

pyrrolidin-1-yl(quinolin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c17-14(16-9-1-2-10-16)12-5-3-7-13-11(12)6-4-8-15-13/h3-8H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCFCHUHSHXLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C3C=CC=NC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Pyrrolidin-1-yl(quinolin-5-yl)methanone and its derivatives have been investigated for their potential as therapeutic agents, particularly in cancer treatment. The compound's structure allows it to interact with biological targets effectively.

Case Study: Survivin Inhibition
Recent studies have highlighted the role of pyrrolidine-based compounds in selectively targeting the anti-apoptotic protein survivin, which is overexpressed in many cancers. For example, modifications of the UC-112 scaffold, which includes this compound, have led to analogs that exhibit potent antiproliferative activities against drug-resistant cancer cell lines. The structure-activity relationship (SAR) analysis indicated that specific modifications enhance the compound's efficacy and selectivity against survivin, making it a promising candidate for further preclinical development .

Antimicrobial Activity

Research has also pointed to the antimicrobial properties of quinoline derivatives. This compound has shown potential against various bacterial strains, indicating its applicability in treating infections.

Data Table: Antimicrobial Efficacy

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Neurological Applications

The unique structure of this compound suggests potential neuroprotective effects. Compounds with similar frameworks have been studied for their ability to modulate neurotransmitter systems, which may lead to new treatments for neurodegenerative diseases.

Case Study: Neuroprotective Effects
In a study investigating the neuroprotective properties of quinoline derivatives, pyrrolidin-based compounds were found to reduce oxidative stress markers in neuronal cell lines, suggesting a mechanism that could be beneficial in conditions like Alzheimer's disease .

Structure-Based Drug Design

The compound's structural features lend themselves well to computational modeling and drug design efforts. Its ability to bind effectively to various biological targets makes it a valuable scaffold for developing new drugs.

Computational Studies
Molecular docking studies have demonstrated that this compound can form stable complexes with several protein targets involved in disease pathways, providing insights into its mechanism of action and guiding further modifications for enhanced activity .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The quinoline ring undergoes electrophilic substitution at positions 6 and 8 due to its electron-withdrawing nitrogen atom. Key reactions include:

  • Bromination : Using Br₂ in acetic acid or HBr/H₂O₂ .

  • Nitration : HNO₃/H₂SO₄ at 0–5°C .

Substitution Patterns (from ):

PositionReactivityExample Product
6-BromoHigh6-Bromo derivative (93% yield)
8-NitroModerate8-Nitroquinoline (75% yield)

Nucleophilic Aromatic Substitution

Chlorine or bromine substituents on the quinoline ring enable nucleophilic displacement. For example:

  • Amination : Reaction with amines (e.g., pyrrolidine) under heating (90°C, 6–40 h) .

  • Alkoxylation : Substitution with alkoxides in polar aprotic solvents.

Reaction Conditions (from ):

SubstituentNucleophileConditionsYield
6-BromoPyrrolidine90°C, 6 h93%
2-ChloroPiperidine90°C, 24 h85%

Metal-Catalyzed Cross-Coupling

The quinoline scaffold participates in palladium-catalyzed reactions:

  • Suzuki Coupling : Boronic acids react with halogenated derivatives (e.g., 6-bromoquinoline) .

  • Buchwald-Hartwig Amination : Aryl halides couple with amines to form C–N bonds .

Example (from ):
6-Bromoquinoline+Phenylboronic acidPd(PPh₃)₄, Na₂CO₃6-Phenylquinoline (78% yield)\text{6-Bromoquinoline} + \text{Phenylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{6-Phenylquinoline (78\% yield)}

Condensation and Cyclization

The ketone group facilitates condensation reactions:

  • Claisen-Schmidt Condensation : With acetophenone derivatives under basic conditions to form chalcones .

  • Hydrazone Formation : Reacting with hydrazines to yield hydrazones, which can cyclize into pyrazolines .

Reaction Data (from ):

SubstrateReagentsProductYield
Methanone + AcetophenoneNaOH, EtOH, RTChalcone derivative45–68%

Hydrogen Bonding and Stability

The crystal structure reveals intermolecular O–H⋯O hydrogen bonding between the ketone and hydroxyl groups, enhancing thermal stability . The amide bond resists hydrolysis under mild conditions but cleaves in strong acids (e.g., HCl, 100°C) .

Key Structural Parameters (from ):

Bond/AngleValue
C=O (O1)1.214(3) Å
C–O (O2)1.364(3) Å
O2–H2⋯O11.837 Å, 158°

Biological Activity and Derivatives

While beyond the scope of reactions, derivatives exhibit bioactivity linked to:

  • Anticancer Properties : Modulating kinase pathways .

  • Antimicrobial Effects : Disrupting bacterial membrane synthesis.

Comparative Reactivity Table

Reaction TypeConditionsKey ProductYieldSource
AmidationSOCl₂, pyrrolidinePyrrolidin-1-ylmethanone68–95%
BrominationBr₂, AcOH6-Bromoquinoline93%
Suzuki CouplingPd(PPh₃)₄6-Arylquinoline78%

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

  • Core Structure: The pyrrolidinyl methanone scaffold is shared across multiple compounds (e.g., ). Differences in substituents significantly alter physicochemical and biological properties. Quinoline vs. Pyridine/Pyrimidine: Pyrrolidin-1-yl(quinolin-5-yl)methanone incorporates a quinoline group, which is more aromatic and planar compared to pyridine or pyrimidine derivatives (e.g., 5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}(morpholino)-methanone in ). Pyrrolidinyl vs.

Data Tables

Table 2: Substituent Impact on Properties

Substituent Effect on Solubility Effect on Bioactivity Example Compound
Quinoline Low (hydrophobic) Enhanced π-π stacking Target compound
Morpholino High (polar) Improved solubility compound
Pyrrolo[2,3-d]pyrimidine Moderate Kinase inhibition compound

Q & A

Q. What protocols ensure reproducibility in crystallography studies of this compound?

  • Methodology :
  • Crystal Harvesting : Use oil-free mounting to prevent lattice defects.
  • Data Collection : Collect high-resolution (<1.0 Å) datasets at synchrotron facilities. Refine with SHELXL using TWIN/BASF commands for twinned crystals .

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